Cas no 9000-40-2 (Locust Bean Gum)

ロカストビーンガム(Locust Bean Gum)は、カロブ豆(Ceratonia siliqua)の種子から抽出される天然多糖類で、ガラクトマンナンを主成分としています。化学的には、β-1,4結合したマンノース骨格にα-1,6結合したガラクトース側鎖が部分的に付加した構造を持ち、食品・医薬品産業で広く利用されています。

主な特性として、冷水への分散性、熱可逆性ゲル形成能力、および他の親水コロイド(キサンタンガムなど)との相乗効果が挙げられます。特に中性~アルカリ性条件下で高い粘度を示し、pH安定性に優れるため、乳製品・ソース・ペースト食品のテクスチャー改良に適しています。また、氷結晶の成長抑制効果により、冷凍食品の品質保持にも応用されます。

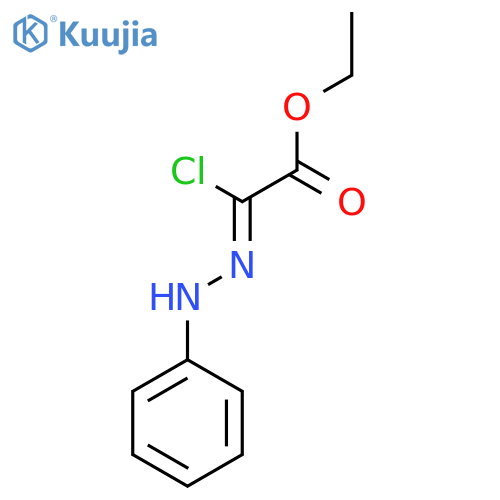

Locust Bean Gum structure

商品名:Locust Bean Gum

CAS番号:9000-40-2

MF:C10H11ClN2O2

メガワット:226.659541368484

CID:48110

Locust Bean Gum 化学的及び物理的性質

名前と識別子

-

- Carob gum

- algaroba

- arobon

- Carobbeanextract

- carobflour

- carobseedgum

- ceratoniagum

- fructoline

- Locust bean gum

- GUM LOCUST BEAN

- Locust bean gum from Ceratonia siliqua seeds

- Carob-seed guM

- Galactomannan polysaccharides from Carob (locust bean gum)

- GalactoMannan polysaccharide

- JohannisbrotMehl

- β(1-4) linked D-mannopyranosyl units substituted by α(1-6)-...

- Locust gum

- Tragacol

- Carob seed gum

- STK367396

- 2-chloro-2-(phenylhydrazono)acetic acid ethyl ester

- LZCJYKSOIZQABU-LCYFTJDESA-N

- Acetic acid, phenylhydrazonochloro-, ethyl ester

- 2-Chloro-2-(phenylhydrazono)acetic acid ethyl ether

- SBB097038

- NSC333417

- ethyl 2-chloro-2-phenylhydrazonoacetate

- OR322310

- Ethyl 2-chloro-2-(phenylhydrazono)acetate

- Ethyl (2Z)-chloro(phenylhydrazono)ethanoate #

- A819526

- 2-Chl

- Locust Bean Gum

-

- インチ: 1S/C10H11ClN2O2/c1-2-15-10(14)9(11)13-12-8-6-4-3-5-7-8/h3-7,12H,2H2,1H3/b13-9-

- InChIKey: LZCJYKSOIZQABU-LCYFTJDESA-N

- ほほえんだ: Cl/C(/C(=O)OCC)=N\NC1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 226.0509053 g/mol

- どういたいしつりょう: 226.0509053 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 5

- 複雑さ: 238

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.1

- トポロジー分子極性表面積: 50.7

- ぶんしりょう: 226.66

じっけんとくせい

- 色と性状: 淡黄色粉末、無臭

- 密度みつど: 1.0000

- ようかいど: less than 1 mg/mL at 68° F (NTP, 1992)

- におい: Odorless

- FEMA: 2648 | LOCUST GUM (CERATONIA SILIQUA L.)

Locust Bean Gum 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L78680-500g |

Carob gum |

9000-40-2 | 500g |

¥349.0 | 2021-09-09 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005601-1kg |

Locust Bean Gum |

9000-40-2 | - | 1kg |

¥543 | 2024-05-21 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L78680-25g |

Carob gum |

9000-40-2 | 25g |

¥59.0 | 2021-09-09 | ||

| Biosynth | YL58654-250 g |

Locust bean gum |

9000-40-2 | 250g |

$222.34 | 2022-12-28 | ||

| Biosynth | YL58654-500 g |

Locust bean gum |

9000-40-2 | 500g |

$381.15 | 2022-12-28 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-BL044-100g |

Locust Bean Gum |

9000-40-2 | 100g |

¥112.0 | 2022-09-28 | ||

| TRC | L472925-500mg |

Locust Bean Gum (Technical Grade) |

9000-40-2 | 500mg |

$ 92.00 | 2023-09-07 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-BL044-25g |

Locust Bean Gum |

9000-40-2 | 25g |

¥54.0 | 2022-09-28 | ||

| Aaron | AR00GTWI-1000g |

LOCUST BEAN GUM |

9000-40-2 | 1000g |

$64.00 | 2023-12-14 | ||

| A2B Chem LLC | AH84150-100g |

LOCUST BEAN GUM |

9000-40-2 | CP | 100g |

$22.00 | 2024-05-20 |

Locust Bean Gum サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:9000-40-2)LOCUST BEAN GUM

注文番号:LE6001

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:48

価格 ($):discuss personally

Locust Bean Gum 関連文献

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

9000-40-2 (Locust Bean Gum) 関連製品

- 10340-91-7(Benzyl Isocyanide)

- 39687-95-1(methyl 2-isocyanoacetate)

- 11138-66-2(Xanthan Gum)

- 14167-18-1(N,N'-Bis(salicylidene)ethylenediaminecobalt(II))

- 15525-64-1(Silver 2,4-pentanedionate)

- 13963-57-0(Aluminum trisacetoacetate)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:9000-40-2)刺槐豆胶

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:9000-40-2)locust bean gum

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ